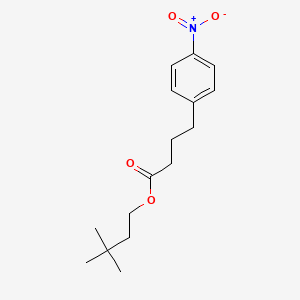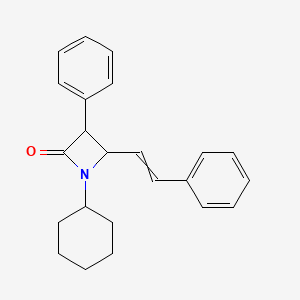
Benzenebutanoic acid, 4-nitro-, 3,3-dimethylbutyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenebutanoic acid, 4-nitro-, 3,3-dimethylbutyl ester is an organic compound with the molecular formula C16H23NO4. This compound is known for its unique chemical structure, which includes a benzenebutanoic acid core with a nitro group at the 4-position and a 3,3-dimethylbutyl ester group. It is used in various scientific research applications due to its distinct properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenebutanoic acid, 4-nitro-, 3,3-dimethylbutyl ester typically involves esterification reactions. One common method is the reaction of benzenebutanoic acid with 3,3-dimethylbutanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction is conducted in large reactors with precise control over temperature and pressure to optimize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenebutanoic acid, 4-nitro-, 3,3-dimethylbutyl ester undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Reduction: The major product is the corresponding amino compound.
Substitution: The products depend on the nucleophile used, resulting in various substituted benzenebutanoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Benzenebutanoic acid, 4-nitro-, 3,3-dimethylbutyl ester is used in several scientific research fields:
Chemistry: As a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Benzenebutanoic acid, 4-nitro-, 3,3-dimethylbutyl ester involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The ester group can be hydrolyzed to release the active benzenebutanoic acid, which can then participate in various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzenebutanoic acid, 4-nitro-, methyl ester
- Benzenebutanoic acid, 4-nitro-, ethyl ester
Uniqueness
Benzenebutanoic acid, 4-nitro-, 3,3-dimethylbutyl ester is unique due to its 3,3-dimethylbutyl ester group, which imparts distinct steric and electronic properties compared to other esters. This uniqueness makes it valuable in specific applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
766546-34-3 |
|---|---|
Molekularformel |
C16H23NO4 |
Molekulargewicht |
293.36 g/mol |
IUPAC-Name |
3,3-dimethylbutyl 4-(4-nitrophenyl)butanoate |
InChI |
InChI=1S/C16H23NO4/c1-16(2,3)11-12-21-15(18)6-4-5-13-7-9-14(10-8-13)17(19)20/h7-10H,4-6,11-12H2,1-3H3 |
InChI-Schlüssel |
OGXPZWBBWKEKJT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)CCOC(=O)CCCC1=CC=C(C=C1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3S,5S)-3,5-Bis{[tert-butyl(dimethyl)silyl]oxy}hexanal](/img/structure/B14208459.png)
![1-{4-[(3-Nitropyridin-2-yl)amino]piperidin-1-yl}-3-phenylprop-2-yn-1-one](/img/structure/B14208462.png)


![5-[(5-Carboxypentanoyl)amino]-2-hydroxybenzoic acid](/img/structure/B14208482.png)




![[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl butanoate](/img/structure/B14208499.png)
![5-Ethyl-3-methyl-2,5-dihydro-1H-benzo[b]carbazole-6,11-dione](/img/structure/B14208507.png)
![N-(4-{[2-(3-Fluorobenzoyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14208516.png)
![6-[5-Bromo-6-(dimethylamino)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14208517.png)

